3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole: is a chemical compound that features a trifluoromethyl group attached to a tetrahydroindazole core. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical and physical properties of the molecules it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide and a suitable radical initiator under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow techniques, which allow for the efficient and controlled introduction of the trifluoromethyl group. The use of fluorinating agents like cesium fluoride can facilitate the rapid generation of trifluoromethyl anions, which can then be incorporated into the indazole structure .
Chemical Reactions Analysis
Types of Reactions: 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce tetrahydroindazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s biological applications include its use as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Its trifluoromethyl group can enhance the stability and binding affinity of biologically active molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, making them more effective and stable .
Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in pest control and crop protection .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 3-(trifluoromethyl)indazole
- 4,5,6,7-tetrahydroindazole
- 3-(trifluoromethyl)pyrazole
Uniqueness: 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to the presence of both the trifluoromethyl group and the tetrahydroindazole core. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, compared to similar compounds .
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULFINKQNWXNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956624 | |
Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35179-55-6 | |
Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35179-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.